(5Z)-5-[4-(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
Description
(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a morpholine group, and a benzyloxyphenyl moiety
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20N2O3S/c24-20-19(27-21(22-20)23-10-12-25-13-11-23)14-16-6-8-18(9-7-16)26-15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b19-14- |
InChI Key |
OTYYFMZBTVDVOL-RGEXLXHISA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-(morpholin-4-yl)thiazolidin-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific structural features, such as the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
